
Crassanine
Description
Crassanine (CAS: 16790-92-4) is a bioactive indole alkaloid classified under the Ervatamia alkaloid family. It was first isolated in 1968 from Tabernaemontana crassa (syn. Ervatamia crassa), a plant traditionally used in Guinea and Zaire (now the Democratic Republic of the Congo) for treating skin lesions . Structurally, this compound features a cyclohepta[b]indole core fused with a piperidine ring, a hallmark of Ervatamia alkaloids. Its molecular formula is C₂₃H₃₀N₂O₅ (molecular weight: 414.51 g/mol), and commercial preparations typically report purity ≥97% .
Properties
Molecular Formula |
C23H30N2O5 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl (1'R,3S,7'R,8'S,9'S)-9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26)/t13-,14+,19+,22-,23-/m1/s1 |
InChI Key |
WSANFVMOMGTHSN-LBHSHRESSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@]34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Crassanine was first synthesized in 1887 by the oxidation of the corresponding indole . The synthetic route involves the formation of a spirocyclic structure through the addition of silyl enol ether as a nucleophile . The reaction conditions typically include the use of electron-withdrawing groups to activate the indole ring towards nucleophilic additions .
Chemical Reactions Analysis
Crassanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitutions are common, especially when electron-withdrawing groups are present on the indole ring.
Common reagents used in these reactions include Grignard reagents, potassium permanganate, and diethyl malonate . The major products formed from these reactions often involve modifications to the spirocyclic structure, leading to the formation of indoline derivatives .
Scientific Research Applications
Crassanine has several applications in scientific research:
Chemistry: It is used as a model compound for studying nucleophilic addition and substitution reactions on indole rings.
Biology: this compound’s unique structure makes it a valuable compound for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Crassanine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Structural and Source Comparison
Compound | Source | Year Isolated | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|---|
This compound | Tabernaemontana crassa | 1968 | C₂₃H₃₀N₂O₅ | 414.51 | Cyclohepta[b]indole + piperidine ring |
Akuammicine | Picralima nitida | 1927 | C₂₂H₂₈N₂O₄ | 384.47 | Similar indole core; lacks methoxy group |
Ervatami | Ervatamia spp. | Not specified | C₂₄H₃₂N₂O₆ | 444.53 | Additional hydroxyl and methyl groups |
Notes:
- Akuammicine, isolated earlier than this compound, has a simpler structure with fewer oxygen-containing groups, which may explain its divergent pharmacological profile .
- Ervatami’s structural complexity (additional hydroxyl and methyl groups) correlates with enhanced solubility and altered receptor binding compared to this compound .
Pharmacological and Traditional Uses
- This compound : Primarily used in African traditional medicine for skin lesion treatment. Preliminary studies suggest antimicrobial and anti-inflammatory properties .
- Akuammicine : Historically employed for gout and gastrointestinal parasite infections. Modern research highlights its antimalarial and analgesic effects, likely due to interactions with opioid receptors .
Analytical Challenges in Differentiation
- Spectroscopic Techniques : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for distinguishing this compound from analogs. For instance, this compound’s methoxy group produces distinct NMR signals compared to Akuammicine’s simpler structure .
- Purity Considerations : Commercial this compound is typically ≥97% pure, while analogs like Pelirine (≥98%) and Withaphysalin A (>95%) show variability, impacting reproducibility in pharmacological studies .
- Extraction Challenges: As noted in chemical analysis guidelines, incomplete extraction or degradation during isolation can lead to misidentification, especially for structurally similar alkaloids .
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